3-Iodoazetidine hydrochloride
Overview
Description
3-Iodoazetidine hydrochloride is an organic compound with the chemical formula C3H6ClIN. It is a heterocyclic compound containing a four-membered ring, which imparts unique properties making it valuable in various fields of research and industry.
Scientific Research Applications
3-Iodoazetidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: It is used in the study of enzyme inhibitors and as a scaffold in drug design.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is utilized in the development of new materials, including polymers and catalysts.
Safety and Hazards
3-Iodoazetidine hydrochloride is classified as harmful if swallowed, may be harmful in contact with skin, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 3-Iodoazetidine hydrochloride are not mentioned in the search results, its use as a building block in various chemical reactions suggests potential for further exploration in the field of organic synthesis . Its role in the synthesis of highly functionalized heterocyclic compounds also indicates potential applications in the development of new pharmaceuticals or materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoazetidine hydrochloride typically involves the iodination of azetidine. One common method includes the reaction of azetidine with iodine and hydrochloric acid under controlled conditions . Another approach involves the use of N-Boc-3-iodoazetidine as an intermediate, which can be deprotected to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination processes, utilizing efficient and cost-effective reagents and catalysts to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Iodoazetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is involved in Suzuki-Miyaura and Hiyama cross-coupling reactions to form 3-arylazetidines.
Ring-Opening Reactions: Due to the ring strain, it can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Cross-Coupling: Palladium or copper catalysts are often used in the presence of boronic acids or silanes.
Ring-Opening: Conditions typically involve strong nucleophiles or bases.
Major Products
Substitution: Products include azetidine derivatives with various functional groups.
Cross-Coupling: Products are typically 3-aryl or 3-alkyl azetidines.
Ring-Opening: Products include linear amines or other open-chain compounds.
Mechanism of Action
The mechanism of action of 3-Iodoazetidine hydrochloride is largely dependent on its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The iodine atom can be readily substituted, enabling the formation of diverse derivatives . The compound’s reactivity is also influenced by the presence of the hydrochloride group, which can facilitate certain reactions by providing a source of chloride ions .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler analog without the iodine substituent.
3-Bromoazetidine hydrochloride: Similar structure but with a bromine atom instead of iodine.
N-Boc-3-iodoazetidine: A protected form used in synthesis.
Uniqueness
3-Iodoazetidine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its analogs. The iodine substituent enhances its utility in cross-coupling reactions and other transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-iodoazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6IN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODKUVGRMBMMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673751 | |
Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193386-43-4 | |
Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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